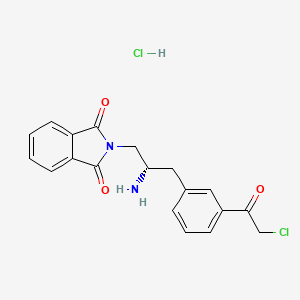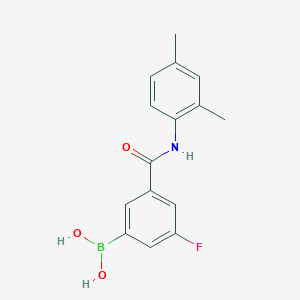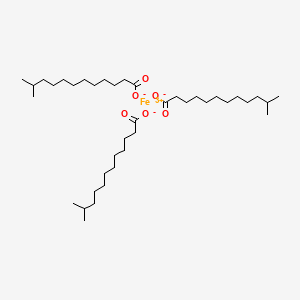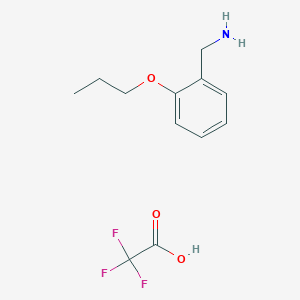![molecular formula C16H16N2O3 B12641098 Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- CAS No. 919114-07-1](/img/structure/B12641098.png)
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- is a complex organic compound with significant potential in various scientific fields. This compound features a phenol group, a nitrophenyl group, and a butenylamine moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- typically involves the reaction of 4-nitrophenyl derivatives with butenylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. The butenylamine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenol, 4-nitrophenyl: Similar structure but lacks the butenylamine moiety.
Phenol, 2-amino-4-nitrophenyl: Contains an amino group instead of the butenylamine moiety.
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-2-buten-1-yl]amino]-: Similar structure but with a different position of the double bond.
Uniqueness
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
919114-07-1 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
2-[[(1S)-1-(4-nitrophenyl)but-3-enyl]amino]phenol |
InChI |
InChI=1S/C16H16N2O3/c1-2-5-14(17-15-6-3-4-7-16(15)19)12-8-10-13(11-9-12)18(20)21/h2-4,6-11,14,17,19H,1,5H2/t14-/m0/s1 |
InChIキー |
FTYTVPUQZBBYPM-AWEZNQCLSA-N |
異性体SMILES |
C=CC[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2O |
正規SMILES |
C=CCC(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)


